Product packaging for Acetone water(Cat. No.:CAS No. 18879-06-6)

Acetone water

Cat. No.: B8529789
CAS No.: 18879-06-6
M. Wt: 76.09 g/mol
InChI Key: OVARTBFNCCXQKS-UHFFFAOYSA-N
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Description

Contextualization of Acetone-Water Mixtures in Contemporary Chemical Research

In modern chemical research, acetone-water binary systems are of significant interest due to their tunable properties, which can be finely adjusted by altering the molar ratio of the two components. acs.org This tunability makes them valuable in a wide array of applications, from serving as reaction media in organic synthesis to their use in the formation of nanoparticles. acs.orgrsc.org The ability to modulate characteristics such as polarity, viscosity, and surface tension provides a versatile platform for scientific investigation and industrial processes. nepjol.info

Furthermore, acetone-water mixtures are crucial in various industrial applications, including extraction, distillation, and as solvents in chemical manufacturing. nepjol.info Their role as a solvent system is particularly important in "green chemistry," where the use of water as a co-solvent is encouraged. nih.gov The miscibility of acetone (B3395972) with water across all compositions makes it an excellent choice for creating solvent systems with a wide range of properties. nepjol.infoinchem.org

Recent studies have explored the use of acetone-water systems in advanced materials science. For instance, these mixtures are utilized in the solvent-antisolvent (SAS) precipitation method for producing lignin (B12514952) nanoparticles (LNPs). rsc.org The precise control over the solvent composition allows for the production of LNPs with specific sizes and properties, highlighting the importance of understanding the fundamental interactions within the binary mixture. rsc.orgacs.org

Historical Trajectories and Foundational Studies of Acetone-Water Interfacial Science

The scientific investigation of acetone dates back to the early days of organic chemistry. It was first prepared in 1610 by Jean Béguin through the pyrolysis of lead acetate (B1210297). researchgate.net Initially referred to as "burning spirit of Saturn," its properties as a solvent were recognized as early as 1671. researchgate.net The name "acetone" was formally proposed by Bussy in 1833. researchgate.net

Early studies on mixtures containing acetone, including those with water, were largely observational, noting its miscibility and solvent capabilities. uodiyala.edu.iqwikipedia.org The first documented use of an aqueous acetone solution in a chemical reaction can be traced back to the synthesis of indigo (B80030) by Baeyer and Drewsen in 1882. nih.gov This early work laid the groundwork for the use of aqueous-organic solvent systems in organic synthesis.

The 20th century saw the development of more systematic studies into the physicochemical properties of acetone-water mixtures. The advent of spectroscopic techniques, such as infrared (IR) spectroscopy, provided deeper insights into the molecular interactions. These studies revealed the presence of strong hydrogen bonding between the carbonyl group of acetone and the hydrogen atoms of water. aip.orgresearchgate.netaip.org This hydrogen bonding is stronger than the dipole-dipole interactions between acetone molecules themselves. aip.orgaip.org

Foundational research also focused on the thermodynamic properties of these mixtures, revealing significant deviations from ideality. aip.org These deviations are a direct consequence of the strong intermolecular forces between acetone and water molecules. The Kirkwood-Buff theory of solutions has been instrumental in relating the molecular distributions observed in simulations to experimental thermodynamic data, providing a theoretical framework for understanding the behavior of these mixtures. aip.org

The study of the liquid-vapor interface of acetone-water mixtures has also been a significant area of research. Computer simulations have shown that acetone tends to have a higher concentration at the surface layer compared to the bulk liquid, particularly at low acetone mole fractions. acs.org This surface activity has implications for processes occurring at interfaces, such as in emulsions and foams.

Interactive Data Tables

Below are interactive tables showcasing the density and viscosity of acetone-water mixtures at various mole fractions and temperatures.

Density of Acetone-Water Mixtures (g/cm³) researchgate.net

Mole Fraction of Acetone303.15 K308.15 K313.15 K318.15 K
0.00000.99560.99400.99220.9902
0.10390.97230.96980.96710.9642
0.22270.94780.94420.94050.9366
0.36140.91980.91520.91050.9056
0.52780.88780.88240.87680.8711
0.73330.84990.84390.83770.8314
1.00000.78010.77440.76860.7627

Viscosity of Acetone-Water Mixtures (mPa·s) researchgate.netresearchgate.net

Mole Fraction of Acetone303.15 K308.15 K313.15 K318.15 K
0.00000.80070.72250.65600.5988
0.10391.10950.99830.90210.8189
0.22271.12781.01160.91240.8268
0.36140.99210.89530.81120.7378
0.52780.77880.70770.64570.5912
0.73330.54890.50420.46490.4300
1.00000.30200.28430.26790.2526

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O2 B8529789 Acetone water CAS No. 18879-06-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18879-06-6

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

propan-2-one;hydrate

InChI

InChI=1S/C3H6O.H2O/c1-3(2)4;/h1-2H3;1H2

InChI Key

OVARTBFNCCXQKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.O

Origin of Product

United States

Theoretical and Computational Investigations of Acetone Water Systems

Quantum Chemical Computations and Spectroscopic Correlations

While MD simulations excel at describing large systems over long timescales, quantum chemical (QC) calculations provide a highly accurate description of electronic structure and intermolecular interactions for smaller molecular systems. For acetone-water systems, QC methods are used to study small clusters (e.g., one acetone (B3395972) molecule with several water molecules) and to help interpret experimental spectra.

Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are employed. usp.bracs.orgphyschemres.org These calculations provide precise information on:

Interaction Energies: QC methods can calculate the binding energy of acetone-water complexes with high accuracy, confirming that the hydrogen bond between acetone's carbonyl oxygen and a water molecule is a strong, stabilizing interaction. usp.brphyschemres.org

Geometries: The optimized geometries of small acetone-(water)n clusters reveal the preferred arrangements for hydrogen bonding. acs.org

Spectroscopic Properties: A key application is the calculation of spectroscopic parameters that can be directly compared with experimental data. For example, QC calculations can predict the vibrational frequencies of the C=O stretch in acetone. When acetone forms a hydrogen bond with water, this frequency is known to shift (a solvatochromic shift). QC calculations, often within a mixed discrete/continuum solvent model (like DFT/PCM), can accurately reproduce this shift. acs.orgresearchgate.net Similarly, the effect of hydration on NMR chemical shieldings (for ¹³C and ¹⁷O) and UV-Vis absorption spectra (the n → π* transition) has been successfully modeled, providing a detailed link between the electronic structure and the local solvent environment. acs.orgresearchgate.netnih.gov For instance, the n → π* transition of acetone experiences a blueshift (shift to higher energy) in water, which computations attribute to the stabilization of acetone's ground state by hydrogen bonding. researchgate.net

These computational studies, from large-scale MD simulations to precise QC calculations on small clusters, provide a comprehensive and multi-faceted understanding of the molecular forces, structures, and dynamics that define the acetone-water system.

Ab Initio and Density Functional Theory (DFT) Studies of Acetone-Water Complexes

Ab initio and Density Functional Theory (DFT) methods are instrumental in elucidating the nature of interactions within acetone-water complexes. These computational approaches allow for the detailed study of hydrogen bonding, which is the primary interaction between the two molecules. The oxygen atom of acetone's carbonyl group acts as a hydrogen bond acceptor for the hydrogen atoms of water. mdpi.comusp.br

Studies have shown that the formation of a hydrogen bond between acetone and water leads to a stabilization of the complex. usp.br The binding energy of the acetone-water complex has been calculated using high-level ab initio methods, with estimates around 5.6 kcal/mol. usp.brcapes.gov.br Electron correlation effects have been found to have a minimal impact on this binding energy. usp.brcapes.gov.br

The geometry of the acetone-water complex has also been a focus of these studies. Two primary structures, a "collinear" and a "bent" form, have been identified, with the collinear structure being favored by dipole-dipole interactions. usp.br The hydrogen bond distance in the complex is a key parameter, with calculations suggesting a bond distance of approximately 1.961 Å. researchgate.net

Furthermore, computational studies have explored the effect of forming larger clusters, such as acetone-(H₂O)n where n can be up to 9. scispace.comresearchgate.netresearchgate.net These investigations reveal that the first water molecule coordinates with the carbonyl group of acetone, and interestingly, the oxygen of that water molecule can form a weak hydrogen bond with a methyl hydrogen of acetone. acs.org The analysis of these clusters is crucial for understanding the transition from isolated complexes to bulk solvation.

Calculated Properties of Acetone-Water Complexes

PropertyCalculated ValueMethodSource
Binding Energy5.6 kcal/molCCSD(T)/6-311++G(d) usp.brcapes.gov.br
Hydrogen Bond Distance (O···H)1.961 ÅNot Specified researchgate.net
Average Binding Energy in Liquid3.7 kcal/molMP2/6-31+G(d) researchgate.net

Characterization of Potential Energy Surfaces for Acetone Reactions in Aqueous Environments (e.g., OH radical reactions)

The reactivity of acetone in aqueous environments, particularly its reaction with hydroxyl (OH) radicals, is a significant area of atmospheric and environmental chemistry. Computational methods are employed to map the potential energy surfaces (PES) of these reactions, providing insights into reaction mechanisms and kinetics.

Theoretical studies have investigated the unimolecular reaction of acetone oxide and its reaction with water. pnas.org These studies utilize high-level quantum chemical methods to calculate accurate rate constants, which are crucial for understanding the atmospheric lifetime of species like Criegee intermediates. pnas.org Direct dynamics calculations, where energies and forces are obtained directly from electronic structure calculations, are a powerful tool in this area. pnas.org

The influence of water on these reactions is a key focus. The presence of water molecules can significantly alter the reaction pathways and activation energies. For instance, in the keto-enol tautomerism of acetone, water molecules can act as catalysts, lowering the activation energy barrier for the transformation. researchgate.net The computational modeling of these solvent effects is essential for achieving quantitative agreement with experimental observations. ucsb.edu

Theoretical Exploration of Tautomerism and Enolization Equilibria in Water-Acetone Systems

The keto-enol tautomerism of acetone is a fundamental chemical process that is significantly influenced by the presence of water. scispace.comresearchgate.netresearchgate.net The keto form of acetone is thermodynamically more stable than its enol form. researchgate.net Experimental data indicates that the enol content in aqueous solutions of acetone is very low. scispace.comcdnsciencepub.com

Theoretical studies using DFT and ab initio metadynamics have been employed to investigate the mechanism and energetics of this tautomerization in both the gas phase and in aqueous solution. scispace.comresearchgate.netresearchgate.net These studies have revealed that water molecules play a remarkable role in the intermolecular proton transfer process. researchgate.net The simulations show that the deprotonation of the carbon atom is the rate-limiting step in the keto-enol transformation. researchgate.net A key finding is the formation of short, hydrogen-bonded chains of water molecules that facilitate the proton transfer from the carbon to the oxygen atom of acetone. researchgate.net

The effect of water clusters on the enol content of acetone has also been a subject of theoretical investigation. scispace.comresearchgate.netresearchgate.net DFT calculations have shown that the formation of hydrogen-bonded assemblies between water clusters and both the keto and enol tautomers affects the enolization equilibrium. scispace.comresearchgate.net Interestingly, the enol content of acetone can be influenced by the size of the water cluster and the polarity of the solvent, with a decrease in solvent polarity favoring the enol form. scispace.comresearchgate.net

Reported Enol Content of Acetone

MethodpKenol (-log([enol]/[keto]))Source
Thermochemical Approach7.2 cdnsciencepub.comresearchgate.net
Experimental (General)Not over 1-2% enol scispace.com

Vibrational Spectroscopy (FTIR, Raman) Analysis of Acetone-Water Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides experimental insights into the hydrogen-bonding network of acetone-water solutions, which can be complemented and interpreted by theoretical calculations.

FTIR Spectroscopy: FTIR studies of acetone-water mixtures have shown that hydrogen bonding between the carbonyl group of acetone and water leads to a redshift (a shift to lower frequency) of the C=O stretching band. aip.orgaip.org This indicates that the hydrogen bond is stronger than the dipole-dipole interactions present in pure acetone. aip.org The OH stretching band of water is also affected, showing a smaller redshift in an acetone-rich environment compared to pure water. aip.org Factor analysis of FTIR spectra has been used to identify different species of water and acetone based on their hydrogen bonding states. aip.orgaip.orgnih.gov

Raman Spectroscopy: Raman spectroscopy is another powerful technique for studying these systems. mdpi.comwiley.comresearchgate.netnih.gov Studies have observed a blueshift in the OH stretching band of water with the addition of acetone up to a certain concentration, suggesting an enhancement of the hydrogen bond network. researchgate.netnih.gov Conversely, the C=O stretching vibration of acetone shows a redshift as the water content increases, consistent with the formation of hydrogen bonds. mdpi.com The analysis of Raman spectra has also revealed the presence of different hydrogen-bonded water structures, including fully and partially hydrogen-bonded networks. mdpi.com

Theoretical simulations, such as ab initio molecular dynamics, complement these experimental findings by providing a detailed picture of the vibrational dynamics. ias.ac.inresearchgate.net These simulations can predict vibrational frequency shifts and analyze the dynamics of hydrogen bond breaking and formation on a femtosecond timescale. ias.ac.inresearchgate.net

Vibrational Frequency Shifts in Acetone-Water Mixtures

Vibrational ModeSpectroscopyObserved Shift with Increasing WaterSource
C=O Stretch (Acetone)FTIR/RamanRedshift (to lower frequency) mdpi.comaip.orgaip.org
OH Stretch (Water)RamanBlueshift (up to ~25% acetone) researchgate.netnih.gov
OH Stretch (Water)FTIRRedshift (less than in pure water) aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Acetone-Water Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for probing the dynamic behavior of molecules in solution. In acetone-water systems, NMR can provide information on the local environment and mobility of both acetone and water molecules. researchgate.netmdpi.comsigmaaldrich.com

¹H NMR chemical shifts of the residual protons in deuterated acetone are well-documented. ucla.educarlroth.comwashington.edu In aqueous solutions, the chemical shifts of both acetone and water protons can be influenced by the composition of the mixture due to changes in the hydrogen-bonding environment. For instance, the chemical shift of the water proton is sensitive to the extent of hydrogen bonding.

Diffusion NMR spectroscopy has been used to study the translational motion of solvent molecules in acetone-water mixtures within polymer gels. mdpi.com These studies have shown that the dynamic behaviors of the solvent molecules are restricted by the polymer network. mdpi.com

Computational approaches, such as Car-Parrinello molecular dynamics (CPMD) integrated with DFT, have been used to calculate NMR parameters in acetone-water solutions. acs.org These simulations can provide insights into how solvent effects and dynamics influence spectroscopic parameters, helping to interpret experimental NMR data. acs.org Labeled acetone isotopes are also utilized in NMR studies to characterize the structure and dynamics of biomolecules in solution. sigmaaldrich.com

¹H NMR Chemical Shifts of Acetone and Water

CompoundSolventChemical Shift (ppm)MultiplicitySource
Acetone (residual CH₃)Acetone-d₆2.05pentet ucla.educarlroth.comwashington.edu
Water (H₂O)D₂O4.79singlet carlroth.com
AcetoneD₂O2.22singlet carlroth.com

Advanced Separation and Purification Methodologies for Aqueous Acetone Mixtures

Liquid-Liquid Extraction and Hybrid Techniques

Integration of Liquid-Liquid Extraction with Other Separation Methods

Integration with Distillation: One prominent integration strategy combines liquid-liquid extraction with distillation, particularly for complex aqueous mixtures such as those derived from acetone-butanol-ethanol (ABE) fermentation. In such processes, water is often the most abundant component, and its removal via LLE can significantly reduce the energy load on subsequent distillation steps. For instance, hybrid separation sequences have been designed and optimized for ABE mixtures, utilizing solvents like mesitylene (B46885) and 2-ethyl-1-hexanol in the LLE step followed by conventional distillation columns. These integrated systems have demonstrated substantial improvements in energy efficiency and total annual cost (TAC). Studies have shown that by employing a dividing-wall column and heat integration within such hybrid sequences, energy requirements can be reduced by 34%, and TAC by 25%, compared to conventional hybrid separation sequences .

Another application involves the extraction of acetone (B3395972) from multi-component mixtures containing acetone, dichloromethane, methanol (B129727), and water. An integrated process combining azeotropic distillation and compound extractive distillation has been reported. This method first uses azeotropic distillation to obtain an acetone-rich stream (50-75% acetone) and remove trace dichloromethane. Subsequently, this acetone-rich stream undergoes compound extractive distillation with a mixed solvent of sulfolane (B150427) and ethylene (B1197577) glycol. This integrated approach allows for the production of high-purity acetone, exceeding 98.5%, with a yield greater than 97%. A key advantage of this method is the recyclability of the mixed extractant, contributing to lower material and energy consumption google.comgoogle.com.

Furthermore, liquid-liquid extraction can serve as a pre-treatment or initial separation step for aqueous acetone solutions, especially when dealing with low concentrations. Aqueous two-phase systems (ATPS), which are biphasic liquid-liquid systems formed by mixing two hydrophilic components (e.g., a polymer and a salt), have emerged as an alternative to conventional distillation for acetone-water separation. For example, using an acetone-water-potassium carbonate system, concentrations greater than 95 wt% of acetone were achieved from an initial 10 wt% mixture. Another study demonstrated that potassium pyrophosphate (K4P2O7) could remove over 96% of water from aqueous acetone solutions through salting-out enhanced liquid-liquid extraction researchgate.net.

Integration with Membrane Separation: The combination of liquid-liquid extraction with membrane separation techniques, such as pervaporation or membrane contactors, offers another avenue for efficient aqueous acetone purification. Pervaporation, a membrane process not limited by vapor-liquid equilibrium, is considered a promising alternative for dehydrating acetone-water mixtures, especially in biotechnological processes. Hybrid Distillation-Pervaporation Systems (DPHS) involve coupling an external pervaporation unit with a distillation column, or even integrating the membrane directly inside the distillation column (Distillation-Pervaporation in a Single Unit, DPSU) to overcome distillation boundaries and enhance separation aidic.itmdpi.com.

Membrane contactors provide an interface for liquid-liquid extraction without direct phase dispersion, offering advantages in terms of throughput and reduced emulsion formation. Research on extracting acetone from aqueous solutions, such as ABE fermentation broths, using membrane contactors with solvents like toluene (B28343) has shown favorable results. Experimental studies have reported partition coefficients for acetone of 0.761 when toluene is used as the extracting solvent ecopetrol.com.coredalyc.orgscielo.org.co. The efficiency of membrane-based separation can be further improved by incorporating nanocomposite materials. For instance, polydimethylsiloxane/PEBAX/titania nanocomposite membranes have been developed for pervaporation, achieving a maximum acetone/water separation efficiency of 90.11% at 37 °C and a 12 wt.% feed concentration with 0.75 wt.% titania nanoparticles wwjournal.ir.

Detailed Research Findings and Data:

The effectiveness of these integrated methods is often evaluated through metrics such as purity, yield, energy consumption, and separation efficiency.

Integrated Separation MethodSystem/SolventKey FindingsPerformance MetricsReference
LLE + Distillation (Hybrid ABE)Mesitylene / 2-Ethyl-1-hexanolEnergy & TAC savings with DWC + heat integration34% energy reduction, 25% TAC reduction compared to conventional hybrid
LLE + Distillation (Extractive Distillation)Sulfolane + Ethylene Glycol (for Acetone/Dichloromethane/Methanol/Water)High purity acetone with solvent recycling>98.5% Acetone purity, >97% yield google.comgoogle.com
LLE (Aqueous Two-Phase System)Potassium Carbonate (for Acetone/Water)Effective acetone concentration from dilute solutions>95 wt% Acetone from 10 wt% initial mixture researchgate.net
LLE (Aqueous Two-Phase System)Potassium Pyrophosphate (K4P2O7) (for Acetone/Water)High water removal efficiency>96% water removed from aqueous acetone researchgate.net
LLE + Membrane ContactorToluene (for Acetone/Butanol/Ethanol)Favorable extraction of acetoneAcetone partition coefficient: 0.761 ecopetrol.com.coredalyc.orgscielo.org.co
Pervaporation (Nanocomposite Membrane)Polydimethylsiloxane/PEBAX/Titania (for Acetone/Water)High acetone/water separation efficiency90.11% separation efficiency (at 37°C, 12 wt.% feed, 0.75 wt.% TiO2) wwjournal.ir

Analytical Chemistry Approaches for Acetone in Aqueous Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatography separates components of a mixture for subsequent quantification. For acetone (B3395972) in water, gas and liquid chromatography are the most established methods, often coupled with mass spectrometry for enhanced specificity and sensitivity.

Gas Chromatography (GC) for Acetone Determination in Water Samples

Gas chromatography is a powerful technique for analyzing volatile compounds like acetone in water. nih.gov Direct injection of an aqueous sample into a GC system can be challenging due to water's high polarity and potential to damage certain column phases. nih.govoup.com However, specialized columns and techniques have been developed to overcome these issues.

One common approach is headspace GC , where the volatile acetone in the vapor phase above the aqueous sample is sampled and injected into the chromatograph. usgs.govalsenvironmental.co.ukmee.gov.cn This technique minimizes the amount of water entering the system. For instance, a method for determining acetone in water involves heating vials containing the sample and sodium chloride to 80°C to partition the volatile compounds into the headspace before GC-MS analysis. alsenvironmental.co.uk Another procedure for microgram-per-liter concentrations involves sweeping the headspace vapors over a water sample at 50°C, trapping the acetone on a sorbent like Tenax-GC, and then thermally desorbing it into the GC. usgs.gov For concentrations in the milligram-per-liter range, direct aqueous injection with a preconcentration step on a Tenax-GC trap can be employed, followed by thermal desorption and analysis using a flame ionization detector (FID). usgs.gov The precision for this direct injection method was found to be less than 2% (coefficient of variation) for concentrations between 16 and 160 mg/L. usgs.gov

The choice of column is critical. Ionic liquid capillary columns, such as the Watercol™ series, are specifically designed to produce sharp, quantifiable peaks for water, enabling the analysis of water in acetone and vice-versa. A study using a Watercol™ 1910 column with a thermal conductivity detector (TCD) demonstrated the quantification of 0.5 mg/mL water in acetone. Another approach to improve peak shape and stability for direct GC-FID analysis is to add methanol (B129727) to the aqueous sample to a final concentration of 75% (v/v), which significantly reduces the adverse effects of the water matrix. nih.gov

Table 1: Examples of GC Methodologies for Acetone in Water

Technique Sample Preparation Column/Detector Performance Characteristics Reference
Headspace GC Sweeping headspace vapors (50°C) over sample, trapping on Tenax-GC, thermal desorption. Chromosorb 103 / FID Precision (coefficient of variation) of 2-4% for 20 and 60 µg/L concentrations. usgs.gov
Direct Aqueous Injection with Preconcentration Trapping on Tenax-GC at room temperature, thermal desorption. Chromosorb 103 / FID Precision (coefficient of variation) < 2% for 16-160 mg/L concentrations. usgs.gov
Headspace GC-MS Heating sample with sodium chloride at 80°C. Not specified / MS Water sample range: 0.095-18.987 mg/L. alsenvironmental.co.uk
Direct Injection GC-FID Addition of methanol to a final concentration of 75% (v/v). Not specified / FID Linear standard curve with R² > 0.99. nih.gov

High-Performance Liquid Chromatography (HPLC) for Acetone-Containing Aqueous Samples

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for analyzing acetone in water. Since acetone lacks a strong chromophore for standard UV-Visible detection, a derivatization step is typically required to enhance its detectability. nih.govmcgill.caepa.gov The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds like acetone to form a 2,4-dinitrophenylhydrazone derivative. nih.govmcgill.caepa.gov This derivative can be readily detected by a UV-Vis detector at a wavelength of approximately 365 nm. nih.gov

EPA Method 8315A, for example, specifies the use of DNPH derivatization followed by HPLC-UV/Vis detection for the determination of carbonyl compounds, including acetone, in aqueous samples. epa.gov A typical analysis involves separation on a C18 reversed-phase column. nih.govresearchgate.net One study developed a method for acetone in human blood (an aqueous matrix) using DNPH derivatization and separation on a ThermoAcclaim C18 column with a methanol/acetonitrile (B52724)/water gradient, achieving good separation of the acetone-2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.net Another method for simultaneously determining acetylacetone (B45752) and acetone in a reaction mixture used a C18 column with a tetrahydrofuran-water mobile phase and UV detection at 270 nm. researchgate.net This method showed a linear range for acetone from 0.01 to 30.00 mg/L with a correlation coefficient greater than 0.9999. researchgate.net

Table 2: HPLC Methods for Acetone Determination

Derivatizing Agent Column Mobile Phase Detection Linear Range Reference
2,4-Dinitrophenylhydrazine (DNPH) ThermoAcclaim C18 Methanol/Acetonitrile/Water gradient UV-Vis Diode Array Detector (365 nm) Not specified nih.gov
None (direct analysis) Agilent Eclipse XDB-C18 Tetrahydrofuran-water (15:85, v/v) with monosodium phosphate UV Absorbance (270 nm) 0.01 - 30.00 mg/L researchgate.net
2,4-Dinitrophenylhydrazine (DNPH) Not specified Not specified UV/Vis Not specified epa.gov

Hyphenated Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Methods for Identification and Quantification

Combining chromatography with mass spectrometry (MS) provides a powerful tool for both identifying and quantifying acetone in aqueous samples with high sensitivity and selectivity. rsc.org

GC-MS is particularly well-suited for analyzing volatile compounds. Headspace GC-MS is a common configuration that allows for the detection of acetone in the low parts-per-million (ppm) to parts-per-billion (ppb) range. alsenvironmental.co.ukresearchgate.net A method was developed for the determination of acetone in seawater using derivatization with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA), followed by solid-phase microextraction (SPME) and analysis by GC/MS, achieving a detection limit of 3.0 nM. mcgill.ca In another approach for measuring low deuterium (B1214612) enrichment in water, the sample is reacted with U-¹³C₃-acetone. The deuterium from the water exchanges with the hydrogens on the labeled acetone, which is then analyzed by headspace GC-MS. nih.govnih.gov This isotopic exchange method allows for sensitive measurement of water enrichment in biological samples. nih.govnih.gov

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org While less common for a volatile compound like acetone, it can be used, especially after derivatization. Using LC-MS/MS on an extract can be a viable method to detect trace amounts of acetone. researchgate.net The tandem MS (MS/MS) capability adds another layer of specificity, which is crucial when analyzing complex matrices to minimize interferences. nih.gov

Spectroscopic and Electrochemical Detection Methodologies

Beyond chromatography, direct spectroscopic and electrochemical methods offer alternative, often faster and more portable, solutions for acetone quantification in water.

UV-Visible Spectrophotometry for Acetone Quantification in Water

UV-Visible spectrophotometry provides a simple and inexpensive means of quantifying acetone in aqueous solutions, typically after a color-forming reaction. researchgate.netresearchgate.net One sensitive method involves the reaction of acetone with vanillin (B372448) in a strongly alkaline medium to produce a yellow-orange dye with a maximum absorbance (λmax) at 430 nm. researchgate.netrsc.orgnih.gov This method has been shown to obey Beer's law in the range of 0.5 to 5 ppm of acetone in water, with a limit of detection of 2.6 µg/mL and a limit of quantification of 7.8 µg/mL. researchgate.netnih.gov

Another established reagent is salicylaldehyde, which reacts with acetone in an alkaline solution to form a colored product. researchgate.net Other reagents that have been explored include diazotized p-aminobenzoic acid, which forms a purple color with an absorption maximum at 540 nm. researchgate.netresearchgate.net While these methods are effective, they can be susceptible to interference from other carbonyl compounds.

Table 3: Spectrophotometric Methods for Acetone in Aqueous Solutions

Reagent Principle λmax Linear Range Reference
Vanillin Reaction in alkaline medium to form a yellow-orange dye. 430 nm 0.5 - 5 ppm (or 10 - 50 µg/mL) researchgate.netresearchgate.netnih.gov
Salicylaldehyde Reaction in alkaline medium to form a colored product. Not specified 0.00015 - 0.0028 mmole researchgate.net
Diazotized p-aminobenzoic acid Reaction in strongly alkaline medium to form a purple color. 540 nm 20 - 140 µg in 20 mL researchgate.netresearchgate.net

Development of Advanced Electrochemical Sensors for Aqueous Acetone Detection

Electrochemical sensors represent a rapidly advancing frontier for the detection of acetone in aqueous solutions, offering high sensitivity, rapid response, and the potential for miniaturization. rsc.orgmdpi.com These sensors operate by measuring changes in electrical properties (such as current or potential) that occur when the sensor material interacts with acetone. researchgate.net

Various materials have been investigated for constructing the sensing electrode. One approach involves using zinc oxide (ZnO) nanoballs modifying a silver electrode. mdpi.com This sensor demonstrated a high sensitivity of ~472.33 μA·mM⁻¹·cm⁻² and an experimental limit of detection of 0.5 mM using current-voltage (I-V) measurements. mdpi.com Another novel sensor utilizes ultrananocrystalline diamond (UNCD) films in an extended gate field-effect transistor (EGFET) configuration for the selective detection of liquid acetone in water. rsc.org

Enzymatic sensors offer high selectivity. One design uses an enzyme system that, in the presence of acetone, generates a product that can be detected amperometrically or via cyclic voltammetry. researchgate.netnih.gov A sensor using a solid-state electrolyte (Nafion) and disposable screen-printed electrodes showed a wide linear response from 1 µM to 25 mM with a limit of detection as low as 0.03 µM. nih.gov Other developments include mixed potential type sensors, such as one based on CeO₂ and Sr₂FeMoO₆, which showed a response of -147 mV to 100 ppm acetone. ama-science.org Fully printed sensors on flexible substrates, using materials like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), are also being developed for low-cost, portable applications, achieving a sensitivity of 0.94 ppm. researchgate.net

Table 4: Performance of Various Electrochemical Acetone Sensors

Sensor Type / Material Technique Detection Range Key Finding Reference
ZnO Nanoballs on Ag Electrode Current-Voltage (I-V) 0.5 mM - 5.0 mM High sensitivity (~472.33 μA·mM⁻¹·cm⁻²) mdpi.com
Ultrananocrystalline Diamond (UNCD) Film Extended Gate Field-Effect Transistor (EGFET) Not specified High performance for selective detection of liquid acetone in water. rsc.org
Enzymatic / Nafion Solid-State Electrolyte Cyclic Voltammetry / Amperometry 1 µM - 25 mM Limit of detection as low as 0.03 µM. nih.gov
CeO₂ / Sr₂FeMoO₆ Mixed Potential 0.5 - 200 ppm Response of -147 mV to 100 ppm acetone. ama-science.org
Printed PEDOT:PSS / KCl Electrochemical 0 - 26 ppm Sensitivity of 0.94 ppm on a flexible substrate. researchgate.net

Sample Preparation and Derivatization Strategies for Acetone Analysis

The accurate quantification of acetone in aqueous matrices is contingent on robust sample preparation and, where necessary, derivatization. These preliminary steps are critical for concentrating the analyte, removing interfering substances, and enhancing the compatibility of acetone with analytical instrumentation. The choice of strategy is dictated by factors such as the expected concentration of acetone, the complexity of the sample matrix, and the analytical technique to be employed.

Preconcentration Techniques for Trace-Level Acetone in Aqueous Samples

When acetone is present at trace levels in water, preconcentration is an essential step to elevate its concentration to a level that is detectable by analytical instruments. Several techniques are employed for this purpose, each with distinct principles and applications.

Purge-and-Trap (P&T) Purge-and-Trap is a dynamic headspace technique widely used for the analysis of volatile organic compounds (VOCs) in aqueous samples. epa.gov3m.com An inert gas, such as helium, is bubbled through the water sample, transferring the volatile acetone from the liquid phase to the vapor phase. 3m.com This vapor is then swept through a sorbent trap, where acetone is adsorbed and concentrated. 3m.com After purging is complete, the trap is rapidly heated and backflushed, desorbing the trapped acetone into a gas chromatograph (GC) for analysis. 3m.comepa.gov The efficiency of purging water-soluble compounds like acetone can be significantly improved by elevating the sample temperature, for instance to 80°C. epa.govepa.gov This method is advantageous as it can be fully automated, leading to high-precision results by minimizing human error. glsciences.eu

Solid-Phase Microextraction (SPME) Solid-Phase Microextraction (SPME) is a solvent-free preconcentration technique that utilizes a fused silica (B1680970) fiber coated with a sorbent material. researchgate.netmdpi.com For acetone analysis, Headspace SPME (HS-SPME) is the preferred mode. sigmaaldrich.com In HS-SPME, the fiber is exposed to the headspace above the aqueous sample, where volatile analytes like acetone partition between the sample matrix, the headspace, and the fiber coating. mdpi.comsigmaaldrich.com After an equilibrium period, the fiber is retracted and transferred to the injection port of a GC for thermal desorption and analysis. researchgate.net The selection of the fiber coating is crucial; polydimethylsiloxane-divinylbenzene (PDMS-DVB) is a common choice for adsorbing acetone from the vapor phase. researchgate.net HS-SPME is valued for its simplicity, reduced sample handling, and elimination of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) is a technique used to isolate and concentrate analytes from a liquid sample by passing the sample through a cartridge containing a solid sorbent. epa.gov For acetone in aqueous samples, a preconcentration step can be achieved using specific SPE columns. x-mol.net For instance, a method using Isolute ENV+ columns has been developed for the preconcentration of acetone, which is subsequently eluted with a solvent like dimethyl sulfoxide (B87167) (DMSO) before analysis. x-mol.netnih.gov This combination of SPE preconcentration followed by fluorimetric determination has achieved detection limits as low as 0.014 µM. x-mol.netnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) DLLME is a microextraction technique based on a ternary solvent system. conicet.gov.ar It involves the rapid injection of a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., acetone) into the aqueous sample. wikipedia.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid extraction of the analyte. conicet.gov.arplos.org Following extraction, the mixture is centrifuged to separate the fine droplets of extractant, which are then collected for analysis. wikipedia.org This method is noted for being fast and requiring very small volumes of organic solvent. wikipedia.org

Table 1: Comparison of Preconcentration Techniques for Acetone in Aqueous Samples

TechniquePrinciplePrimary ApplicationAdvantagesLimitationsReference
Purge-and-Trap (P&T)Inert gas strips volatile analytes from water; analytes are adsorbed onto a trap, then thermally desorbed for GC analysis.Analysis of volatile organic compounds (VOCs) in water.High recovery for volatiles, fully automatable, good precision.Less effective for highly water-soluble compounds without modification (e.g., heating). epa.govepa.gov epa.gov3m.comepa.govglsciences.eu
Headspace Solid-Phase Microextraction (HS-SPME)A coated fiber adsorbs analytes from the headspace above the sample, followed by thermal desorption in a GC injector.Analysis of volatile and semi-volatile compounds in various matrices.Solvent-free, simple, minimal sample preparation, reusable fibers. researchgate.netFiber life can be limited; matrix effects can influence partitioning. mdpi.comsigmaaldrich.comresearchgate.net
Solid-Phase Extraction (SPE)Sample is passed through a sorbent bed that retains the analyte, which is later eluted with a small volume of solvent.Isolating and concentrating analytes from liquid samples.High concentration factors, variety of sorbents available, removes interferences.Can be labor-intensive if not automated; may require solvent evaporation. epa.govx-mol.netnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)A mixture of extraction and disperser solvents is injected into the sample, forming an emulsion for rapid extraction. Centrifugation separates the phases.Rapid extraction of organic compounds from aqueous samples.Fast extraction time, low solvent consumption, high enrichment factor. wikipedia.orgplos.orgRequires selection of appropriate extraction and disperser solvents; centrifugation is necessary. conicet.gov.arwikipedia.org

Chemical Derivatization Reactions in Aqueous Acetone for Analytical Enhancement

Chemical derivatization is employed to modify acetone into a product that is more suitable for separation or detection by a specific analytical method. This is particularly useful for enhancing detection sensitivity in liquid chromatography (LC) or improving volatility and thermal stability for gas chromatography (GC).

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) The most common derivatizing agent for acetone is 2,4-dinitrophenylhydrazine (DNPH). mcgill.caresearchgate.net In an acidic medium, DNPH reacts with acetone to form a stable 2,4-dinitrophenylhydrazone derivative. mcgill.carsc.org This derivative is highly chromophoric, allowing for sensitive detection using liquid chromatography with an ultraviolet-visible (LC-UV) detector. mcgill.cahitachi-hightech.com The reaction is typically carried out by adding an acidic solution of DNPH to the aqueous sample. rsc.org While effective and capable of providing low detection limits, a key limitation is the thermal instability of the resulting hydrazone, which can decompose at the high temperatures used in GC analysis, making it primarily suitable for LC methods. mcgill.ca

Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) For GC-based analysis, O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) is a widely used derivatizing agent. mcgill.canih.gov PFBHA reacts with acetone to form an oxime derivative. mcgill.ca Unlike the DNPH hydrazone, this PFBHA oxime is thermally stable and amenable to GC analysis. mcgill.ca The resulting derivative is also highly electronegative, making it ideal for sensitive detection by an electron capture detector (ECD) or mass spectrometry (MS). nih.govnih.gov A method combining PFBHA derivatization with SPME and GC/MS has been developed for determining acetone in seawater, achieving a detection limit of 3.0 nM. mcgill.canih.gov The optimal pH for this reaction is around 3.7. mcgill.ca

Other Derivatizing Agents Other reagents have also been utilized for acetone derivatization.

4-(dimethylamino)benzaldehyde (DMAB): A method has been reported where acetone reacts with DMAB in a slightly basic dimethyl sulfoxide (DMSO) medium to yield a highly fluorescent product, enabling spectrofluorimetric determination. x-mol.netnih.gov

Dansyloxyamine (DNSOA): This reagent has been used to derivatize ketones in aqueous samples, producing derivatives that can be quantified by LC with fluorescence detection. mcgill.ca

2,2,2-trifluoroethylhydrazine (TFEH): TFEH has been used as a derivatizing agent for aldehydes and ketones in water, with the resulting derivatives analyzed by HS-SPME and GC-MS. researchgate.net

Table 2: Comparison of Derivatizing Agents for Acetone Analysis

Derivatizing AgentReaction ProductAnalytical TechniqueAdvantagesDisadvantagesReference
2,4-dinitrophenylhydrazine (DNPH)2,4-dinitrophenylhydrazoneHPLC-UVCreates a highly UV-absorbent derivative, low detection limits possible. mcgill.caDerivative is thermally unstable, limiting its use to LC methods. mcgill.ca mcgill.caresearchgate.netrsc.org
O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA)Pentafluorobenzyl oximeGC-MS, GC-ECDForms a thermally stable derivative suitable for GC; highly sensitive with ECD or MS detection. mcgill.canih.govMay require longer derivatization times for ketones compared to aldehydes. mcgill.ca mcgill.canih.govnih.gov
4-(dimethylamino)benzaldehyde (DMAB)Fluorescent adductSpectrofluorimetryProduces a highly fluorescent compound, enabling sensitive detection. x-mol.netnih.govRequires specific reaction conditions (DMSO, basic medium). x-mol.netnih.gov
Dansyloxyamine (DNSOA)Fluorescent derivativeHPLC-FluorescenceAllows for sensitive fluorescence detection in LC. mcgill.caLess commonly cited for acetone specifically compared to DNPH or PFBHA. mcgill.ca

Extraction and Cleanup Procedures for Acetone from Complex Aqueous Matrices

When analyzing acetone in complex matrices like wastewater or biological fluids, extraction and cleanup steps are necessary to remove interfering components that could compromise the analytical results. nih.govlcms.cz

Liquid-Liquid Extraction (LLE) LLE is a classic separation method based on the differential solubility of a compound between two immiscible liquids, typically water and a non-polar organic solvent. phenomenex.com To extract a polar compound like acetone from water, a water-miscible solvent is often used in conjunction with a "salting-out" effect. wur.nl Acetone itself can be used as an extraction solvent for other analytes. arcjournals.org In dispersive liquid-liquid microextraction (DLLME), acetone acts as the disperser solvent to facilitate the formation of an emulsion between the aqueous sample and a chlorinated extraction solvent. wikipedia.org

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) SALLE is a variation of LLE that is particularly effective for extracting polar analytes from aqueous samples. capes.gov.br The technique involves adding a water-miscible organic solvent (such as acetonitrile or acetone) to the aqueous sample, followed by the addition of a high concentration of an inorganic salt (e.g., magnesium sulfate (B86663), sodium chloride). researchgate.netnih.gov The salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent and forcing a phase separation. researchgate.net This drives the analytes into the separated organic layer. mdpi.com SALLE provides cleaner extracts than simple protein precipitation and is faster and more environmentally friendly than traditional LLE. capes.gov.br

Solid-Phase Extraction (SPE) Cleanup Beyond preconcentration, SPE is a powerful tool for sample cleanup. wur.nl After an initial extraction (e.g., with acetone or acetonitrile), the extract can be passed through an SPE cartridge to remove specific types of interferences. researchgate.net For example, sorbents like primary secondary amine (PSA) or graphitized carbon black (GCB) are used in dispersive SPE (d-SPE) cleanup steps to remove fatty acids, sugars, and pigments from sample extracts. nih.gov This is a core component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which often begins with an acetonitrile extraction followed by a d-SPE cleanup step. nih.govlcms.cz

Supported Liquid Extraction (SLE) SLE is an alternative to traditional LLE that avoids common issues like emulsion formation. interchim.fr In SLE, the aqueous sample is loaded onto a column packed with an inert, high-surface-area solid support, such as diatomaceous earth. The sample disperses as a thin film over the support material. A water-immiscible organic solvent is then passed through the column, allowing for a very efficient extraction of the analytes from the immobilized aqueous phase into the organic solvent. interchim.fr

Table 3: Comparison of Extraction and Cleanup Procedures for Acetone

ProcedurePrinciplePrimary UseAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases based on relative solubility.Separating compounds from complex mixtures. phenomenex.comVersatile, simple equipment, effective for many applications. phenomenex.comCan form emulsions, often requires large volumes of organic solvents, can be time-consuming. interchim.frvt.edu wikipedia.orgphenomenex.comwur.nl
Salting-Out Assisted LLE (SALLE)A salt is added to an aqueous/miscible-solvent mixture to induce phase separation and partition analytes into the organic layer.Extraction of polar analytes from aqueous matrices. capes.gov.brSimple, uses less toxic solvents, provides cleaner extracts than precipitation. capes.gov.brresearchgate.netRequires high salt concentrations; solvent/salt selection is critical. researchgate.netnih.govmdpi.com
Solid-Phase Extraction (SPE) CleanupThe sample extract is passed through a sorbent that retains interferences while allowing the analyte to pass through (or vice versa).Removing interfering compounds from sample extracts prior to analysis. nih.govHighly selective, can remove a wide range of interferences, automatable.Can be costly; method development is required to select the correct sorbent and solvent combination. nih.govwur.nl
Supported Liquid Extraction (SLE)Aqueous sample is adsorbed onto an inert solid support. Analytes are extracted by passing an immiscible organic solvent through the support.An alternative to LLE for cleaner extractions without emulsions.Prevents emulsion formation, easily automated, lower solvent consumption than LLE. interchim.frLimited by the capacity of the solid support. interchim.fr

Environmental Chemistry and Biogeochemical Cycling of Acetone in Aquatic Environments

Abiotic Transformation Processes of Acetone (B3395972) in Water

Abiotic processes play a significant role in the initial dispersion and degradation of acetone in water, influencing its partitioning between aqueous phases and the atmosphere, as well as its chemical stability.

Volatilization Kinetics and Transport from Aqueous Phases to the Atmosphere

Volatilization is a significant transport process for acetone from aquatic environments to the atmosphere inchem.org. The rate of volatilization is dependent on the chemical characteristics of acetone, such as its Henry's Law constant, and environmental factors like water depth, suspended solid concentration, water current, wind speed, and temperature cdc.gov.

The Henry's Law constant (HLC) for acetone is reported as 3.97 x 10⁻⁵ atm-m³/mole at 25 °C cdc.govnih.gov. This value indicates that while not extremely fast, volatilization is a significant fate process for acetone in water cdc.gov. Estimated volatilization half-lives for acetone from a model river and a model lake are approximately 21 hours and 8.8 days, respectively nih.gov. Laboratory studies have also concluded that volatilization is one of the important fate-determining processes for acetone in streams, with half-lives ranging from 7.8 to 16.2 hours cdc.gov. Gas-phase resistance to mass transfer is dominant for acetone and other chemicals with lower Henry's Law constants epa.gov.

Table 1: Key Volatilization Parameters for Acetone

ParameterValueConditionsSource(s)
Henry's Law Constant (HLC)3.97 x 10⁻⁵ atm-m³/mole25 °C cdc.govnih.gov
Volatilization Half-life (Model River)21 hours- nih.gov
Volatilization Half-life (Model Lake)8.8 days- nih.gov
Volatilization Half-life (Shallow Stream)8-18 hours- nih.gov

Photolytic Stability and Pathways of Acetone Degradation in Water

Acetone absorbs at wavelengths greater than 290 nm, suggesting its susceptibility to direct photolysis by sunlight nih.gov. In the atmosphere, acetone degrades by a combination of photolysis and reaction with hydroxyl radicals, with an average half-life of approximately 30 days inchem.org. In water, acetone undergoes slow photolysis, with a reported half-life (T1/2) greater than 43 hours systemepreventis.com. While direct photolysis can occur, its significance in aquatic environments compared to other degradation pathways may vary.

Reaction Mechanisms of Acetone with Hydroxyl Radicals in Aqueous Solutions

Hydroxyl radicals (HO•) are highly reactive species that play a crucial role in the degradation of organic contaminants, including acetone, in aqueous solutions, particularly in advanced oxidation processes (AOPs) watercanada.netnih.govacs.org. These radicals react rapidly and non-selectively with organic compounds, breaking them down into intermediates and transformation byproducts nih.gov.

Research has indicated that peroxyl radical reactions are responsible for the formation of many intermediate radicals and transformation byproducts during hydroxyl radical-induced acetone degradation nih.gov. Computational work has identified over 200 reactions involved in acetone degradation via hydroxyl radicals watercanada.netmtu.edu. Understanding these elementary reaction pathways and kinetics is critical for predicting the formation of byproducts, some of which may be more toxic than the parent compound watercanada.netacs.orgmtu.edu. While AOPs are effective for removing organic chemicals, the complexity of byproduct formation necessitates detailed mechanistic studies watercanada.netmtu.edu.

Biotic Degradation Mechanisms in Aquatic and Sedimentary Systems

Biodegradation is the most important degradative process for acetone in water, sediment, and soil cdc.gov. Acetone is readily biodegradable under both aerobic and anaerobic conditions nih.goveuropa.eu.

Aerobic Biodegradation Pathways and Microbial Community Dynamics in Acetone-Contaminated Water

Acetone is readily biodegradable in water, with studies showing significant degradation rates. In a modified OECD 301B screening test, acetone was biodegraded by 90.9 ± 2.2% after 28 days, meeting the 10-day window criterion europa.eueuropa.eu. Other BOD tests have shown biodegradation rates of 84% based on theoretical oxygen demand (ThOD) in 5 days, and 76% after 10 days (84% after 20 days) europa.eu. In seawater, acetone was biodegraded by 76% in 20 days, indicating that while potentially slower than in freshwater, biodegradation remains significant europa.eueuropa.eu.

The aerobic degradation of acetone by bacteria can proceed via carboxylation to acetoacetate, followed by thiolytic cleavage to two acetyl residues researchgate.netkarger.com. This pathway involves acetone carboxylase, which requires ATP for the carboxylation reaction karger.com. While earlier assumptions suggested monooxygenase attack or Baeyer-Villiger reactions, detailed studies have confirmed that most acetone-degrading aerobic bacteria activate the ketone through a carboxylation reaction karger.com.

Microbial communities responsible for acetone degradation in contaminated water often include Proteobacteria (55–92%), Actinobacteria (5–33%), and Firmicutes (0.08–9%) researchgate.netnih.gov. Specifically, genera like Pseudomonas and other Pseudomonadaceae have been identified as dominant in microbial communities exposed to synthetic fracturing fluids containing acetone nsf.gov.

Table 2: Aerobic Biodegradation Rates of Acetone

Test MethodBiodegradation ExtentTimeframeConditions/NotesSource(s)
Modified OECD 301B90.9 ± 2.2%28 days10-day window met europa.eueuropa.eu
BOD-test (APHA)84% (ThOD)5 days- europa.eu
BOD-test76% (10 days), 84% (20 days)10-20 days- europa.eu
BOD-test (Seawater)76%20 daysSynthetic salt water, seawater adapted inoculum europa.eueuropa.eu

Anaerobic Biodegradation Mechanisms and Identification of Key Microbial Species (e.g., sulfate-reducing bacteria)

Acetone is also biodegradable under anaerobic conditions by adapted microorganisms europa.eueuropa.eu. Complete biodegradation has been observed within 4 days after a 5-day lag phase by microorganisms cross-adapted with acetate (B1210297) europa.eueuropa.eu.

Two primary anaerobic biodegradation mechanisms for acetone have been identified:

Carboxylation to Acetoacetate: This pathway is observed in many nitrate-reducing, phototrophic, and obligately aerobic bacteria, and also in some anaerobic bacteria karger.commicrobiologyresearch.orgnih.gov. Acetone is carboxylated to acetoacetate, which is then activated to a thioester and degraded via thiolysis karger.commicrobiologyresearch.org. This process often requires bicarbonate (CO2) as a cosubstrate and can be ATP-dependent karger.commicrobiologyresearch.orgnih.govresearchgate.netscispace.com. Key denitrifying bacteria involved include Paracoccus denitrificans, Paracoccus pantotrophus, Aromatoleum aromaticum EbN1, and Alicycliphilus denitrificans karger.com. In methanogenic environments, acetone can be degraded to methane (B114726) and carbon dioxide, with acetate as a key intermediate transferred between an eubacterium and an acetate-utilizing methanogen, such as Methanothrix sp. d-nb.inforesearchgate.net.

Carbonylation with CO: A different strategy is employed by obligately anaerobic sulfate-reducing bacteria, such as Desulfococcus biacutus researchgate.netkarger.comscispace.comnih.govnih.govnih.govuni-konstanz.deuni-konstanz.de. In these organisms, acetone is activated via a carbonylation reaction, utilizing carbon monoxide (CO) or a formyl residue as a cosubstrate, rather than CO2 karger.comnih.gov. This pathway leads to the formation of a four-carbon compound, potentially acetoacetaldehyde, which is then converted to acetoacetyl-CoA researchgate.netkarger.comnih.govuni-konstanz.de. Acetoacetyl-CoA is subsequently cleaved by a thiolase reaction to acetyl-CoA, which is then completely oxidized through the carbon monoxide dehydrogenase pathway nih.govuni-konstanz.de. This alternative activation mechanism is energetically more favorable for sulfate-reducing bacteria due to their limited energy budget researchgate.netkarger.com.

Table 3: Key Microbial Species and Anaerobic Degradation Pathways

Microbial Group/SpeciesDegradation PathwayCosubstrate(s)Source(s)
Denitrifying bacteria (Pseudomonas, Paracoccus denitrificans, Paracoccus pantotrophus, Aromatoleum aromaticum EbN1, Alicycliphilus denitrificans)Carboxylation to acetoacetate, then thiolytic cleavage to acetyl-CoABicarbonate (CO2) karger.commicrobiologyresearch.orgnih.govresearchgate.netresearchgate.net
Sulfate-reducing bacteria (Desulfococcus biacutus, Desulfosarcina cetonica)Carbonylation to a C4-compound (e.g., acetoacetaldehyde) using CO, then cleavage to acetyl-CoACarbon Monoxide (CO) researchgate.netkarger.comscispace.comnih.govnih.govnih.govuni-konstanz.deuni-konstanz.de
Methanogenic enrichment cultures (Methanothrix sp.)Degradation to acetate, then further degradation to methane and CO2CO2 (indirectly via acetate) d-nb.inforesearchgate.net

Influence of Environmental Factors on Acetone Biodegradation Rates

The biodegradation of acetone in aquatic environments is a crucial process influencing its persistence and is significantly affected by various environmental factors, including concentration, nutrient availability, and microbial acclimation, as well as ambient conditions such as oxygen levels, pH, and temperature.

Concentration: The impact of acetone concentration on its biodegradation rate can be complex. While some studies indicate that higher initial concentrations (e.g., up to 0.5 mg/L) can lead to faster degradation rates, extremely high concentrations may become toxic to certain microorganisms, potentially inhibiting the biodegradation process cdc.govchemsky-cn.com. For instance, in biofilter studies, a maximum acetone removal efficiency of 80.5% was observed at an acetone concentration of 50 g/L, but this efficiency dropped to 42% when the concentration increased to 200 g/L idosi.org. At typical environmental concentrations, however, acetone is generally degraded effectively chemsky-cn.com.

Table 1: Influence of Acetone Concentration on Biodegradation

Initial Acetone ConcentrationBiodegradation ObservationReference
Up to 0.5 mg/LFaster degradation at higher initial concentrations. cdc.gov
50 g/LMaximum removal efficiency of 80.5% in biofilter. idosi.org
200 g/LRemoval efficiency dropped to 42% in biofilter. idosi.org
High concentrationsCan be toxic to some microorganisms, potentially inhibiting biodegradation. chemsky-cn.com

Nutrient Availability: The presence and availability of essential nutrients are critical for efficient microbial biodegradation of acetone. Nitrogen sources, such as monosodium L-glutamate or nitrate, have been shown to yield optimal results in acetone biodegradation tandfonline.com. Microorganisms require a balanced supply of carbon (from acetone itself), nitrogen, and phosphorus to effectively metabolize the compound and grow rsc.orgrsc.org.

Microbial Acclimation: Biodegradation of acetone often involves a lag period, indicating the need for microbial acclimation before significant degradation commences cdc.goveuropa.eu. The presence of specific microorganisms capable of metabolizing acetone is paramount for efficient degradation chemsky-cn.com. For example, studies have shown that acclimated bacteria can quantitatively biodegrade acetone under anaerobic conditions when provided with an acetate-enriched culture medium europa.eu.

Environmental Conditions (Oxygen, pH, Temperature): Oxygen availability plays a crucial role, with acetone degrading more rapidly in aerobic environments, such as well-aerated soils and surface waters chemsky-cn.com. Conversely, anaerobic conditions, found in deeper soils or sediments, significantly slow down the degradation process chemsky-cn.com. Optimal biodegradation typically occurs within neutral pH ranges and moderate temperatures chemsky-cn.com. While temperature variations between 25°C and 55°C did not always significantly impact removal efficiency in some biofiltration systems, higher temperatures were observed to shorten the duration required for acetone removal idosi.org.

Salinity: The salinity of the aquatic environment can also influence biodegradation rates. Acetone biodegradation has been observed to be much slower in seawater compared to freshwater, and high salt concentrations can completely inhibit degradation for a period cdc.govnsf.gov.

Environmental Fate and Transport of Acetone in Surface Water, Groundwater, and Sediments

Acetone's environmental fate is largely governed by its high water solubility, low octanol-water partition coefficient (log Kow of -0.24), and its susceptibility to biodegradation and volatilization cdc.govinchem.orgcanada.ca.

Surface Water: Acetone enters surface water primarily through industrial wastewater discharges from various manufacturing processes, including chemical, paper, plastic, and pharmaceutical industries, as well as from energy-related industries inchem.orgcanada.ca. Due to its high water solubility, acetone does not readily adsorb to sediment or suspended solids in water cdc.govcanada.ca. Volatilization from water to the atmosphere is a significant transport process, although its rate can vary. This rate is influenced by the chemical properties of acetone, the characteristics of the water body (e.g., depth, suspended solid concentration, water current), and ambient conditions (e.g., wind speed, temperature) cdc.govnih.govusgs.gov. Volatilization half-lives for acetone in model streams have been reported to range from 7.8 to 16.2 hours cdc.gov. Atmospheric acetone can also be transported back to surface water through wet deposition (rain and snow) cdc.govinchem.org.

Table 2: Estimated Volatilization Half-lives of Acetone from Aquatic Environments

EnvironmentVolatilization Half-lifeReference
Model River (1m deep, 1m/s current, 3m/s wind)~18 hours cdc.gov
Model Outdoor Stream7.8–16.2 hours cdc.gov

Groundwater: Acetone can leach into groundwater, primarily from municipal and industrial landfills and spills cdc.govinchem.org. Its low soil organic carbon-water (B12546825) partition coefficient (Koc) suggests weak sorption in water-saturated soil, thus facilitating its movement into groundwater cdc.govinchem.org. Once in groundwater, acetone can be degraded within days . However, reported half-lives for acetone in groundwater can vary widely, ranging from 19 to 197 days provectusenvironmental.com.

Sediments: In sediments, biodegradation is also a significant degradation process for acetone cdc.govinchem.org. Similar to its behavior in the water column, acetone does not significantly adsorb to sediments due to its high water solubility cdc.gov.

Bioconcentration and Biomagnification: Based on its low log Kow value, acetone is not expected to bioconcentrate significantly in aquatic organisms or biomagnify through aquatic or terrestrial food chains cdc.govcanada.ca.

Remediation Technologies for Acetone-Contaminated Aqueous Environments

Given acetone's widespread use and potential for environmental release, various remediation technologies have been developed to address acetone-contaminated aqueous environments. These methods generally fall into two categories: bioremediation and physicochemical treatments.

Bioremediation Approaches for Acetone in Wastewater and Contaminated Sites

Bioremediation leverages the natural ability of microorganisms to break down contaminants. Acetone is considered readily biodegradable, making biological treatment a viable option chemsky-cn.comeuropa.euinchem.orgepa.gov.

Effectiveness: Biological treatment methods are particularly effective for removing volatile organic compounds (VOCs), including acetone, from wastewater, especially when present at low concentrations bme.hu.

Microbial Agents: A variety of microorganisms have been identified as capable of degrading acetone. These include bacterial strains such as Pseudomonas putida, Burkholderia cepacia (formerly Pseudomonas cepacia), Acinetobacter baumannii, and various Rhodococcus strains idosi.orgresearchgate.netnih.gov.

Bioreactor Systems: Biofilters utilizing active biofilms have demonstrated high removal efficiencies for acetone. For example, a biofilter employing Pseudomonas putida achieved an 80.5% removal efficiency for acetone at an inlet concentration of 50 g/L idosi.org.

Anaerobic Biodegradation: While aerobic conditions generally favor faster degradation, acetone can also biodegrade under anaerobic conditions, especially after a suitable lag phase and with the presence of adapted microorganisms, sometimes enhanced by acetate-enriched culture media europa.eu.

Considerations: It is important to note that during the bioremediation of other contaminants, such as chlorinated ethenes or isopropanol (B130326), acetone can sometimes be generated as an intermediate product, leading to temporary increases in its concentration in groundwater nsf.govprovectusenvironmental.comresearchgate.net. However, this generated acetone is typically also readily biodegradable provectusenvironmental.com.

Physicochemical Treatment Methods for Aqueous Acetone Pollution (e.g., adsorption, oxidation)

Physicochemical methods offer alternative or complementary approaches to bioremediation for treating aqueous acetone pollution.

Adsorption: Adsorption techniques utilize materials like zeolites or clays (B1170129) to retain impurities such as acetone bme.hu. However, a significant limitation of adsorption is the requirement for a regeneration step to reuse the adsorbent material bme.hu. Furthermore, due to acetone's high water solubility, it does not significantly adsorb to natural sediments or suspended solids cdc.govbme.hu.

Oxidation: Chemical oxidation processes, such as those employing activated persulfate, can be used to treat contaminated water. However, in some instances, chemical oxidation of other contaminants (e.g., gasoline and chlorinated solvents) has been observed to generate acetone as an intermediate product nrc.gov.

Distillation: Distillation is a common method for separating acetone from water, leveraging their different boiling points (acetone at 56°C and water at 100°C) chemsky-cn.com. Simple distillation can be employed, where acetone vaporizes first and is then condensed chemsky-cn.com. However, acetone and water can form a minimum-boiling azeotrope, meaning simple distillation alone may not achieve complete separation chemsky-cn.com. In such cases, azeotropic distillation, involving the addition of an entrainer like benzene (B151609) or cyclohexane, can be used to break the azeotrope and achieve more rigorous water removal chemsky-cn.com.

Other Methods:

Air Stripping: This method is relatively cost-effective and does not require additional chemicals. It is generally more feasible for higher concentrations of VOCs in wastewater bme.hu.

Pervaporation: Pervaporation is a promising membrane-based separation technique that can efficiently separate small amounts of dissolved chemicals, including highly soluble compounds like acetone, from wastewater bme.hu. It is considered a clean and cost-effective method for separating close-boiling point, thermally sensitive, and azeotropic mixtures bme.hu.

Reverse Osmosis: While not explicitly detailed for acetone removal in all contexts, reverse osmosis could be considered, as the acetone molecule is larger than the water molecule, which might allow for separation through appropriate membranes cheresources.com.

Desiccants and Chemical Dehydration: For achieving very dry acetone from aqueous solutions, desiccants like molecular sieves (e.g., with a 0.3 nm pore size, which selectively adsorb water) or anhydrous magnesium sulfate (B86663) can be used chemsky-cn.complastination.org. Chemical dehydration methods, such as reacting water with anhydrous calcium oxide (quicklime) to form calcium hydroxide (B78521), can also be employed, followed by filtration chemsky-cn.com.

Industrial and Emerging Technological Applications of Acetone Aqueous Solutions

Role in Chemical Manufacturing and Process Engineering

Aqueous solutions of acetone (B3395972) play a crucial role in the landscape of chemical manufacturing and process engineering, serving as a versatile solvent and a key reactant in numerous industrial organic syntheses. Its utility is further underscored by its involvement in sophisticated recovery and purification cycles, particularly in its own production from isopropyl alcohol.

Acetone as a Solvent or Reactant in Industrial Organic Synthesis

Acetone, a colorless and volatile liquid, is a polar, aprotic solvent capable of dissolving a wide array of both polar and non-polar organic compounds. sigmaaldrich.com This broad solvency makes it an invaluable medium for a multitude of chemical reactions. sigmaaldrich.comnih.gov Its low boiling point and high volatility facilitate easy removal from reaction mixtures, which is particularly advantageous for reactions requiring elevated temperatures or for the efficient separation of products from excess reagents and solvent. sigmaaldrich.com

In industrial settings, acetone is a fundamental component in the synthesis of several key chemicals. atamankimya.com A significant application is in the production of methyl methacrylate, which begins with the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin. wikipedia.org This intermediate is then further processed to yield methyl methacrylate, a monomer essential for the manufacturing of acrylic plastics like Plexiglas. wikipedia.orgebsco.comelchemy.com

Another major use of acetone is in the synthesis of bisphenol A (BPA). wikipedia.org This process involves the condensation reaction of acetone with two molecules of phenol (B47542). wikipedia.orgebsco.com BPA is a critical component in the production of many polymers, including durable polycarbonates and robust epoxy resins. wikipedia.orgebsco.com Furthermore, millions of kilograms of acetone are utilized annually to produce the solvents methyl isobutyl ketone (MIBK) and methyl isobutyl alcohol, with the initial step being an aldol (B89426) condensation to form diacetone alcohol. atamankimya.comwikipedia.org

Beyond its role as a primary reactant, acetone's solvent properties are leveraged in the manufacturing of paints, varnishes, lacquers, and adhesives to ensure proper consistency and quick drying. atamankimya.comgjchemical.com It is also used in the pharmaceutical industry as a solvent during the formulation of various medications and in the production of artificial fibers such as rayon and acetate (B1210297). atamankimya.comgjchemical.com

Recovery and Purification Cycles in Acetone Production Processes (e.g., from isopropyl alcohol)

The production of acetone from isopropyl alcohol (IPA) is a significant industrial process that necessitates efficient recovery and purification cycles. One common method is the dehydrogenation of isopropyl alcohol, where IPA is passed over a catalyst at high temperatures to produce acetone and hydrogen. aithor.com The resulting mixture of acetone, unreacted isopropyl alcohol, and hydrogen is then subjected to a separation process. aithor.com Given that acetone has a lower boiling point than isopropyl alcohol, distillation is a primary method used to separate the two liquids. aithor.com

An alternative and widely used industrial method is the cumene (B47948) process, which coproduces acetone and phenol from benzene (B151609) and propylene (B89431). scribd.com However, this process can introduce impurities like benzene into the final acetone product. scribd.com To meet stringent purity requirements, particularly for applications in the food and pharmaceutical industries, alternative production routes and rigorous purification steps are essential. scribd.com

Recent advancements have focused on more sustainable production methods, such as the fermentation of waste gases by engineered bacteria to produce acetone and isopropanol (B130326). azocleantech.comenvirotecmagazine.com A significant challenge in this bio-based approach is the low concentration of the products in the fermentation broth, which makes recovery energy-intensive due to the large amount of water that needs to be removed. azocleantech.comenvirotecmagazine.com To address this, novel recovery techniques like vacuum distillation and pass-through distillation are being explored to efficiently separate acetone and isopropanol from the dilute aqueous solution. azocleantech.comenvirotecmagazine.com These methods aim to achieve high-purity acetone with recovery rates exceeding 99.2% while minimizing energy consumption through process heat recovery. envirotecmagazine.com

For separating acetone from water, especially when high purity is required, simple distillation is not always effective due to the formation of azeotropes. aithor.com In such cases, liquid-liquid extraction with organic solvents like methyl isobutyl ketone or trichloroethylene, followed by fractional distillation, can be employed to effectively separate acetone from the aqueous mixture. aithor.com Additionally, solar distillation has been investigated as a sustainable and low-cost method for recovering acetone from pharmaceutical industry waste, demonstrating its effectiveness in separating the solvent from solid impurities. mdpi.com

Advanced Solvent Applications and Formulation Science

The unique properties of acetone-water mixtures make them highly valuable in various advanced solvent applications and formulation science. The ability to precisely tune the polarity and other physicochemical characteristics of these mixtures allows for their use in specialized extraction processes, the modulation of surfactant behavior, and as components in complex solvent systems for analytical techniques.

Extraction of Bioactive Compounds using Acetone-Water Mixtures

Aqueous acetone solutions are highly effective for extracting a wide range of bioactive compounds from natural sources. The polarity of the solvent mixture can be adjusted by varying the acetone-to-water ratio, allowing for the selective extraction of different types of compounds. Research has shown that acetone-water mixtures can yield high amounts of phenolic compounds and exhibit significant antioxidant activities. researchgate.net

For instance, in the extraction of bioactive compounds from spent coffee grounds, a 20% (m/m) acetone-water mixture was found to be the most effective solvent for the simultaneous extraction of total polyphenols, chlorogenic acid, and caffeine. researchgate.netsemanticscholar.orgnih.gov This highlights the efficiency of aqueous acetone in recovering valuable compounds from agro-industrial byproducts. The optimal extraction time for total polyphenols using 20% acetone was found to be just 10 minutes. semanticscholar.orgnih.gov

Similarly, studies on garlic have demonstrated that a binary mixture of 75% water and 25% acetone is highly efficient for recovering total phenolic compounds. nih.gov This particular mixture also showed strong DPPH scavenging activity, indicating the preservation of the antioxidant properties of the extracted compounds. nih.gov The success of acetone-water mixtures in these applications is attributed to their ability to effectively solvate and extract a broad spectrum of phenolic compounds. researchgate.net

Modulation of Surfactant Behavior and Micellization in Acetone-Water Mixed Solvents

Acetone-water mixtures serve as a valuable medium for modulating the behavior of surfactants, which are molecules with both hydrophobic and hydrophilic parts that can form aggregates called micelles. nepjol.info The addition of acetone to water alters the solvent's properties, such as its polarity and dielectric constant, which in turn influences how surfactants behave. nepjol.infonepjol.info

Specifically, increasing the concentration of acetone in an aqueous solution leads to a decrease in the dielectric constant of the solvent. nepjol.inforesearchgate.net This change weakens the hydrophobic interactions between surfactant molecules, which is a primary driving force for micelle formation. nepjol.inforesearchgate.net As a result, the critical micelle concentration (CMC), the concentration at which micelles begin to form, increases with higher acetone content. nepjol.inforesearchgate.net This has been observed for both anionic surfactants like Sodium dodecyl sulfate (B86663) (SDS) and cationic surfactants like Cetyltrimethylammonium bromide (CTAB). nepjol.infonepjol.info

Furthermore, the presence of acetone can disrupt the hydrogen-bond network of water, which affects the interfacial properties of the solvent. nepjol.inforesearchgate.net This disruption leads to a decrease in the efficiency of surfactants at reducing surface tension in acetone-rich environments. nepjol.inforesearchgate.net Viscosity measurements of these systems also provide insights into solute-solvent interactions, with rising B values indicating enhanced interactions. nepjol.inforesearchgate.net The ability to control micelle formation and morphology through the composition of the solvent has potential applications in areas like the development of porous materials and rheology control. nih.gov

Utilization of Acetone-Water Mixtures in Complex Multicomponent Solvent Systems (e.g., chromatographic mobile phases)

Acetone-water mixtures are utilized as a component of the mobile phase in various chromatographic techniques, particularly in reversed-phase liquid chromatography (RPLC). researchgate.net In chromatography, a mobile phase carries the sample through a stationary phase, and the separation of components is achieved based on their different interactions with these two phases. Acetone's high solubility and volatility make it an effective solvent for separating complex mixtures. sigmaaldrich.comquora.com

In RPLC, acetone-water mobile phases have been studied as an alternative to the more commonly used acetonitrile-water and methanol-water systems. researchgate.net The retention properties of compounds on certain stationary phases, such as Kinetex biphenyl, using acetone mobile phases have shown similarities to those with acetonitrile (B52724), which is a significant advantage in method development. researchgate.net

Novel Engineering and Electrochemical Processes

Application of Ionic Liquid-Water Mixtures in Acetone Cooling Systems

The investigation into alternative heat transfer fluids has identified ionic liquids (ILs) as potential substitutes for conventional coolants like water, ethylene (B1197577) glycol, and propylene glycol. mdpi.com Ionic liquids are noted for their high thermal stability, low vapor pressure, non-flammability, and energy storage capacity. mdpi.comtuengr.com Research has specifically explored the performance of water-saturated quaternary phosphonium-based carboxylate ionic liquid-water mixtures for cooling acetone in a process plant setting, using a double pipe heat exchanger. mdpi.comrepec.org In these studies, acetone is cooled from 45 °C to 30 °C, with the coolant, available at 15 °C, flowing in the annular region of the heat exchanger while acetone flows through the internal pipe. mdpi.com

Despite the promising characteristics of ionic liquids, studies comparing their cooling performance with traditional coolants like river water have shown that water remains a superior medium for this specific application. mdpi.comrepec.orgresearchgate.net The higher specific heat, lower viscosity, and higher thermal conductivity of water contribute to its better performance. researchgate.net The analysis indicated that for a designated acetone cooling application, the performance of water was significantly better than that of the ionic liquid mixtures. mdpi.comrepec.org

However, the use of ionic liquid-water mixtures as secondary refrigerants is a developing concept, driven by the tunable properties of ILs, such as their chemical and thermal stability and solubility in water. tuengr.comtuengr.com While for the specific task of cooling acetone from 45 °C to 30 °C water proved more efficient, the unique properties of ionic liquids suggest their potential suitability for higher temperature applications. mdpi.comresearchgate.net

Below is a data table comparing the properties of water with various ionic liquid-water mixtures used as coolants for acetone.

Table 1: Properties of Various Coolants for Acetone Cooling

Coolant Density ( kg/m ³) Specific Heat (J/kg·K) Thermal Conductivity (W/m·K) Viscosity (Pa·s)
Water 999.1 4187 0.591 0.00114
[P₁₄,₆,₆,₆][ButO] + 16.680% water 903.6 2307 0.165 0.063
[P₁₄,₆,₆,₆][HexO] + 15.825% water 895.8 2271 0.161 0.101
[P₁₄,₆,₆,₆][OctO] + 14.783% water 889.0 2235 0.158 0.150

Data sourced from a study on cooling acetone in a double pipe heat exchanger. mdpi.com

Influence of Acetone on Water Electrolysis Kinetics at Electrode Interfaces

The presence of acetone in an alkaline electrolyte has been shown to significantly influence the kinetics of water electrolysis. mdpi.com Studies conducted with polycrystalline platinum (Pt) and nickel (Ni) electrodes in a sodium hydroxide (B78521) (NaOH) solution demonstrate that the addition of small concentrations of acetone can enhance the catalytic efficiency of both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). mdpi.comresearchgate.netmdpi.com

In experiments using a polycrystalline Pt electrode in 0.1 M NaOH, the introduction of acetone in concentrations ranging from 1.0 × 10⁻⁶ to 1.0 × 10⁻³ M resulted in a considerable facilitation of the HER and OER. mdpi.com For the HER, at an electrode potential of -0.50 V, the current density increased from -7.8 mA cm⁻² in the acetone-free solution to approximately -11.4 mA cm⁻² at the highest acetone concentration, representing a nearly 1.5-fold increase in hydrogen generation. mdpi.com This enhancement is attributed to a significant reduction in surface tension caused by the mutual hydrogen-bonding interactions between acetone and water molecules. mdpi.comresearchgate.net This change is believed to greatly facilitate the detachment of hydrogen gas bubbles from the electrode surface. mdpi.comresearchgate.net

Similar effects were observed with a polycrystalline nickel electrode. The addition of acetone to the 0.1 M NaOH electrolyte led to an increase in the current density for the HER. mdpi.com For instance, at a potential of -0.60 V, the current density increased from -7.0 mA cm⁻² in the base electrolyte to around -7.75 mA cm⁻² with an acetone concentration of 1.0 × 10⁻⁵ M. mdpi.com The facilitation of both HER and OER is again linked to the reduction in surface tension, which aids in the release of gas bubbles from the electrode. researchgate.netmdpi.com

Crucially, these studies suggest that acetone, while undergoing some electroreduction, does not poison the electrode surface, implying that traces of specific organic additives could be used to improve industrial alkaline water electrolysis processes. mdpi.comresearchgate.net

Table 2: Effect of Acetone Concentration on Hydrogen Evolution Reaction (HER) Current Density

Electrode Material Electrolyte Acetone Concentration (M) Potential (vs. RHE) Current Density (mA cm⁻²)
Polycrystalline Platinum 0.1 M NaOH 0 -0.50 V -7.8
Polycrystalline Platinum 0.1 M NaOH 1.0 × 10⁻³ -0.50 V -11.4
Polycrystalline Nickel 0.1 M NaOH 0 -0.60 V -7.0

This table summarizes the reported changes in current density during the HER in the presence of acetone. mdpi.commdpi.com

Evaluation of Flammability and Explosion Hazards for Acetone Aqueous Solutions in Industrial Operations

Acetone is a highly flammable liquid that presents significant fire and explosion risks in industrial settings. envirofluid.comccohs.ca Its low flash point of approximately -17°C to -20°C means it can readily ignite at room temperature. domochemicals.comcarlroth.compelsupply.com The vapor released from liquid acetone is heavier than air and can form explosive mixtures with air, with a lower explosive limit (LEL) of about 2.5% and an upper explosive limit (UEL) of around 12.8% to 14.3% by volume. domochemicals.comcarlroth.comufl.edu These vapors can travel considerable distances to an ignition source and flash back. envirofluid.comufl.edu

Mixing acetone with water reduces its flammability, but even dilute solutions can remain hazardous. envirofluid.comccohs.ca For example, an aqueous solution with 10% acetone has a flash point of about 27°C (80°F). lbl.gov A solution containing just 4% acetone in 96% water still has a flash point of 54°C. domochemicals.comeuropa.eu Acetone/water solutions are considered to have flash points when the acetone concentration is greater than 8% by weight. pelsupply.comhillbrothers.com In a closed container, a concentration above 8% can fall within the flammable range and pose a fire or explosion risk if an ignition source is present. pelsupply.com

The management of these hazards in industrial operations requires robust safety measures. This includes providing adequate ventilation and local exhaust systems to control vapor concentrations, as vapors can accumulate at ground level. domochemicals.comeuropa.eu All potential ignition sources, such as sparks, static discharge, and open flames, must be eliminated from areas where acetone solutions are handled or stored. envirofluid.comlbl.gov The use of explosion-proof electrical and ventilating equipment is a critical precaution. domochemicals.comlbl.gov In case of a fire, recommended extinguishing media include alcohol-resistant foam, carbon dioxide, and dry chemical powders. pelsupply.comlbl.gov Water spray can be used to cool fire-exposed containers and to dilute the solution to reduce fire intensity. ccohs.cahillbrothers.com

Table 3: Flammability Characteristics of Acetone and its Aqueous Solutions

Property Value (Pure Acetone) Notes on Aqueous Solutions
Flash Point (Closed Cup) -17°C to -20°C domochemicals.comcarlroth.comufl.edu A 10% acetone solution has a flash point of ~27°C. lbl.gov
A 4% acetone solution has a flash point of 54°C. domochemicals.comeuropa.eu
Lower Explosive Limit (LEL) 2.5% - 2.6% by volume carlroth.combfksolutions.com Vapors from solutions can form explosive mixtures with air. domochemicals.com
Upper Explosive Limit (UEL) 12.8% - 14.3% by volume domochemicals.comcarlroth.com Vapors from solutions can form explosive mixtures with air. domochemicals.com
Autoignition Temperature 465°C carlroth.comufl.edu Not significantly altered in dilute solutions.

Table 4: Compound Names

Compound Name
Acetone
Water
Ethylene glycol
Propylene glycol
Sodium hydroxide
Carbon monoxide
Carbon dioxide
Acetic acid
Formaldehyde
Tri-iso-butyl(n-decyl)phosphonium butanoate
Tri-iso-butyl(n-decyl)phosphonium hexanoate
Tri-iso-butyl(n-decyl)phosphonium octanoate

Q & A

Q. How can researchers experimentally determine phase behavior (liquid vs. supercritical) in acetone-water mixtures under varying pressures and temperatures?

Methodological Answer: Use a high-pressure apparatus to measure critical temperatures (Tcm) and pressures (Pcm) across water mole fractions (0–60%). For example, Marshall et al. (2023) established Tcm and Pcm using equations derived from experimental data at 15–20 MPa and 523–563 K. Their results showed that acetone-water mixtures remain in a single phase (liquid/supercritical) above 15 MPa .

  • Key Data:
  • Critical temperature equation: Tcm=508.5+1.2x0.015x2T_{cm} = 508.5 + 1.2x - 0.015x^2 (x = water mole fraction).
  • Critical pressure equation: Pcm=8.6+0.2x0.003x2P_{cm} = 8.6 + 0.2x - 0.003x^2.
  • Average deviations: 0.043% (Tcm), 0.32% (Pcm) between experimental and fitted data .

Q. What statistical methods optimize acetone-water solvent ratios for extracting bioactive compounds?

Methodological Answer: Apply simplex centroid/lattice mixture designs to systematically explore solvent combinations. For instance, ternary mixtures of acetone, methanol, and water were tested in 14 formulations (Table 1 in ) to maximize phenolic content (TPC) and antioxidant activity. Responses are modeled using response surface methodology (RSM) to identify optimal solvent ratios .

  • Example Design:
Solvent CombinationAcetone (%)Methanol (%)Water (%)
Pure Acetone10000
Binary Mix50500
Ternary Mix33.333.333.3

Q. How do researchers address acetone's solvent incompatibility in toxicological studies?

Methodological Answer: Limit acetone concentrations to <0.05% in working solutions to avoid cellular toxicity, as demonstrated in Daphnia magna studies. Acetone acts as a carrier solvent for hydrophobic compounds (e.g., atrazine), but its concentration must be validated against control groups to exclude solvent-induced artifacts .

Advanced Research Questions

Q. Which equation of state (EOS) best models P-T-ρ-X relationships in acetone-water systems?

Methodological Answer: The Volume-Translated Peng-Robinson (VTPR) EOS outperforms VTSRK in fitting experimental P-T-ρ-X data for acetone-water solutions, with deviations <1% for density predictions. This is critical for computational fluid dynamics (CFD) simulations of supercritical reactions (e.g., 4-hydroxy-2-butanone synthesis) .

Q. How can researchers reconcile discrepancies in critical property data for acetone-water mixtures?

Methodological Answer: Cross-validate limited experimental data (e.g., only 3 Tcm data points at 508–563 K ) with predictive models like the NRTL-HOC or UNIQUAC for activity coefficients. Supplement with high-pressure density measurements (15–20 MPa) to refine phase boundaries .

Q. What predictive methods improve accuracy for ternary-liquid equilibria involving acetone-water systems?

Methodological Answer: Compare experimental ternary data (e.g., acetone-benzene-water ) with predictive methods like UNIFAC or COSMO-RS . For example, the acetone-chloroform-water system shows deviations <5% when using UNIFAC, highlighting the need for parameter optimization in asymmetric mixtures .

Q. How do mass-transfer coefficients and Henry's Law constants inform acetone volatilization from water?

Methodological Answer: Use the two-film model to calculate overall mass-transfer coefficients (KL) from experimental volatilization rates. For acetone, KL ranges from 1.2 × 10<sup>−5</sup> to 3.5 × 10<sup>−5</sup> m/s at 0.1 m/s wind speed, with temperature-dependent Henry’s Law constants (e.g., 2.3 × 10<sup>−4</sup> atm·m³/mol at 25°C) .

Data Contradiction and Validation

Q. Why do simulated supercritical acetone-water systems often deviate from experimental results?

Methodological Answer: Many EOS models lack parameters for high-pressure interactions (e.g., hydrogen bonding perturbations). Address this by integrating molecular dynamics (MD) simulations with experimental P-T-ρ-X data to refine solvation models. For example, VTPR EOS reduces deviations to <2% in density predictions above 15 MPa .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.